molecular formula C9H12 B1474414 1,2,4-Trimethylbenzene-D12 CAS No. 350818-61-0

1,2,4-Trimethylbenzene-D12

Cat. No.: B1474414
CAS No.: 350818-61-0
M. Wt: 132.26 g/mol
InChI Key: GWHJZXXIDMPWGX-ZPMNDIOMSA-N
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Description

1,2,4-Trimethylbenzene-D12: is a deuterated form of 1,2,4-trimethylbenzene, an aromatic hydrocarbon with the chemical formula C9D12. This compound is a colorless liquid with a strong odor and is nearly insoluble in water but soluble in organic solvents. It is commonly used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylbenzene-D12 can be synthesized through the deuteration of 1,2,4-trimethylbenzene. This process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction is often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves the large-scale deuteration of 1,2,4-trimethylbenzene using deuterium gas in the presence of a suitable catalyst. The process is carried out in specialized reactors designed to handle deuterium gas safely and efficiently. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylbenzene-D12 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3,5-trimethylbenzoquinone using oxidizing agents such as phthaloyl peroxide.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where one of the methyl groups is replaced by another substituent.

    Reduction: It can be reduced to form 1,2,4-trimethylcyclohexane using reducing agents like hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions:

    Oxidation: Phthaloyl peroxide under solvent-free conditions.

    Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Major Products Formed:

    Oxidation: 2,3,5-Trimethylbenzoquinone.

    Substitution: Various substituted 1,2,4-trimethylbenzene derivatives.

    Reduction: 1,2,4-Trimethylcyclohexane.

Scientific Research Applications

1,2,4-Trimethylbenzene-D12 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.

    Medicine: Utilized in the development of deuterated drugs to improve their pharmacokinetic properties.

    Industry: Applied in the production of dyes, perfumes, and resins. It is also used as a safe solvent for the production of hydrogen peroxide.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylbenzene-D12 involves its interaction with molecular targets and pathways in various chemical and biological systems. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In substitution reactions, it participates in electrophilic aromatic substitution mechanisms where an electrophile replaces one of the methyl groups. In reduction reactions, it accepts hydrogen atoms to form reduced products.

Comparison with Similar Compounds

    1,2,3-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution patterns.

    1,3,5-Trimethylbenzene:

    1,2,4,5-Tetramethylbenzene: A compound with four methyl groups attached to the benzene ring.

Uniqueness: 1,2,4-Trimethylbenzene-D12 is unique due to its deuterium labeling, which makes it valuable in research applications involving isotopic labeling. Its specific substitution pattern also gives it distinct chemical properties compared to other trimethylbenzene isomers.

Properties

IUPAC Name

1,2,4-trideuterio-3,5,6-tris(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHJZXXIDMPWGX-ZPMNDIOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 2 liter four neck flask equipped with a thermometer and a hydrogen chloride gas trap, 500 ml of 1,2,4-trimethylbenzene and 150 ml of titanium tetrachloride were placed and 150 ml of 2-(1-hydroxyethyl) bicyclo [2.2.2] octane obtained in (1) above was dropped therein over 30 minutes with stirring at room temperature. The so obtained mixture was maintained at 30° C. in an ice-cold water bath and further stirred for 30 minutes. After the evolution of hydrogen chloride gas was stopped, the content of the flask was poured into 1 liter of ice-cold water to stop the reaction. The mixture was stirred well in the ice-cold water, and an organic layer produced therein was washed twice with 200 ml of 2N NaOH aqueous solution, followed by washing twice with 200 ml of water. The so treated organic layer was dried with anhydrous MgSO4 and distilled to obtain 180 g of a fraction having a boiling point of 150 to 160° C./2 mmHg. The analysis with NMR and MS resulted in a finding that the so obtained reaction product was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane. Said reaction product was placed in a 1 liter autoclave, 20 g of 5% ruthenium/carbon catalyst and 300 ml of methylcyclohexane as the solvent were added and the resulting mixture was hydrogenated under the conditions of a hydrogen pressure of 80 kg/cm2G, a reaction temperature of 200° C. and a reaction time of 6 hours. The NMR analysis showed that the degree of hydrogenation was 99%. The so obtained reaction product was analyzed with NMR, IR and MS, resulting in a finding that it was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane. Further, the traction coefficient of the obtained reaction product was determined in a temperature range of 40° C. to 140° C. and the results are shown in FIG. 1. The graphs of 1H-NMR, 13C-NMR and MS of the reaction product are respectively shown in FIGS. 4 to 6.
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ice
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ice
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1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane
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1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane
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20 g
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Synthesis routes and methods II

Procedure details

In this example, transalkylation was carried out for obtaining xylene from toluene and 1,2,4-trimethylbenzene using the zeolite C of this invention (silica/alumina mole ratio=34.1) and the zeolite A-1 as a comparison (silica/alumina mole ratio=32.8).
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Synthesis routes and methods III

Procedure details

An improved process for the manufacture of trimellitic acid anhydride having a 97 to 98% anhydride content and having a triethylene glycol color of 170 or less, in yields in the range of 89 to 90% and higher based on the total trimellitic acid produced by catalytic air oxidation of pseudocumene, including the steps of catalytic oxidation of pseudocumene in the presence of acetic acid in an oxidation zone wherein liquid-phase conditions are maintained and wherein the weight ratio of acetic acid to pseudocumene is in the range of about 0.5-5.0:1.0 and the catalyst comprises one or more heavy metal oxidation catalysts comprising zirconium, cobalt, and manganese to provide about 0.1 to about 0.4 weight percent total metals based on pseudocumene and a source of bromine and to provide a total of about 0.1 to about 0.3 weight percent total bromine based on pseudocumene, wherein the total weight ratio of bromine ions to total metal ions is about 0.5 to about 2.0, the zirconium content is about 1 to about 5%, and the manganese content is about 14 to about 60%, each metal by weight of the total metals and wherein the cobalt content is about 35 to about 80 weight percent, temperatures in the oxidation are in a range of about 220° F. to about 480° F., cooling the oxidation reaction effluent to crystallize trimellitic acid, separating and recovering crystallized trimellitic acid from the acetic acid solvent mother liquor, distilling from the acetic acid mother liquor to obtain a mixture of acetic acid and water for concentration of the acetic acid content to provide acetic acid solvent concentrate for recycle to the oxidation and to obtain a bottoms fraction containing high melting solids, heating the crystalline trimellitic acid to convert it to its anhydride and distilling the anhydride to obtain trimellitic acid anhydride product; the improvements comprising conducting the conversion continuously in two series staged dehydration zones with heat removal by evaporation from the liquid in each of the dehydration zones operated at temperatures in a range of about 400° to about 500° F. thereby converting trimellitic acid to its anhydride and evaporating acetic acid solvent, distilling the liquid crude trimellitic anhydride, condensing the vaporized overhead fraction to obtain trimellitic anhydride product, combining the vapor from the first dehydration zone and the acetic acid mother liquor as feed for distilling acetic acid and water mixture therefrom leaving the residue containing high melting solids, combining the residue and the bottom fraction from the distillation of the trimellitic anhydride containing catalyst metals, and continuously adding up to about 50 weight percent of the combined residue and bottom fraction containing high melting solids and catalyst metals to the first dehydration zone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylbenzene-D12
Reactant of Route 2
1,2,4-Trimethylbenzene-D12
Reactant of Route 3
1,2,4-Trimethylbenzene-D12
Reactant of Route 4
1,2,4-Trimethylbenzene-D12
Reactant of Route 5
1,2,4-Trimethylbenzene-D12
Reactant of Route 6
1,2,4-Trimethylbenzene-D12

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